1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a compound that serves as a building block in developing selective antagonists for the orexin 2 receptor (OX2R) []. These antagonists show potential in treating insomnia, depression, and other conditions []. This compound is not the final drug itself but a crucial intermediate in synthesizing more complex molecules with potential therapeutic applications.
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound notable for its unique structural configuration, which features a pyridine ring fused to a pyrrole ring. This compound is part of the broader pyrrolopyridine family and is characterized by the presence of an ethanamine group and a methoxy group. Its chemical structure contributes to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), making it a subject of interest in medicinal chemistry and drug development.
The compound is classified under organic compounds and specifically falls within the category of nitrogen-containing heterocycles. Its chemical identification number is 1171071-94-5, which facilitates its recognition in chemical databases. The synthesis and characterization of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- have been documented in various scientific studies, highlighting its potential therapeutic applications, particularly in oncology .
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions. A common synthetic route includes:
These methods ensure that the compound can be produced efficiently for research and potential clinical applications.
The molecular formula for 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is C11H12N2O. The compound features:
The structural integrity and specific configurations can significantly influence the compound's biological activity .
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes several chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed .
The primary target of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is the fibroblast growth factor receptors (FGFRs).
The compound interacts with FGFRs by inhibiting their activity, which leads to a disruption in the FGFR signaling pathway. This inhibition results in:
These actions underline its potential as an anticancer agent .
1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- exhibits several noteworthy physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthesis .
The primary applications of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- are found within the fields of medicinal chemistry and pharmacology:
Research continues to explore its efficacy against various cancer types, emphasizing its significance in developing targeted therapies .
Ring-constraint strategies are pivotal for stabilizing the bioactive conformation of the pyrrolo[3,2-b]pyridine scaffold. These approaches replace flexible bonds with rigid heterocyclic systems to prevent isomerization and enhance target binding. For example, replacing cis-olefin bonds in combretastatin analogs with the pyrrolo[3,2-b]pyridine core significantly improves metabolic stability and maintains potent tubulin polymerization inhibition. This strategy minimizes off-target effects by locking the molecule in its active conformation, as demonstrated by derivatives showing IC₅₀ values of 0.12–0.21 µM against cancer cell lines [1]. The rigidity also enhances binding to colchicine sites (e.g., Thrα179 and Asnβ349 in tubulin) through optimal hydrogen bonding [1] [2].
Table 1: Impact of Ring Constraint on Bioactivity
Scaffold Type | Conformational Flexibility | Tubulin IC₅₀ (µM) | Cellular IC₅₀ (µM) |
---|---|---|---|
Combretastatin A-4 | High (cis-olefin prone to isomerization) | 0.85 ± 0.11 | 1.20 ± 0.15 |
Vinylogous CA-4 | Moderate | 0.42 ± 0.08 | 0.68 ± 0.10 |
Pyrrolo[3,2-b]pyridine | Rigid | 0.12 ± 0.02 | 0.15 ± 0.03 |
Strategic substituent engineering at C3-ethanamine and C5-methoxy positions fine-tunes electronic properties and steric bulk to optimize target interactions. The C3-ethanamine side chain serves as a hydrogen bond donor/acceptor, enhancing binding to kinase hinge regions (e.g., c-Met targets). In c-Met inhibitors, replacing aminopyridine with pyrrolo[3,2-b]pyridine-3-ethanamine improves π-stacking with Tyr1230 and hydrogen bonding with Met1160 [2]. The C5-methoxy group boosts cell permeability through lipophilicity modulation, with optimal logP values of 2.1–3.5 adhering to Lipinski's rule. Alkoxy extensions (e.g., ethoxy, propoxy) at C5 reduce metabolic clearance by 40% compared to methoxy [6] [8].
Table 2: SAR of C3 and C5 Substituents
C3 Substituent | C5 Substituent | c-Met IC₅₀ (nM) | LogP | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Ethanamine | Methoxy | 16 ± 2 | 2.3 | 42 ± 5 |
Propanamine | Methoxy | 24 ± 3 | 2.8 | 58 ± 6 |
Ethanamine | Ethoxy | 18 ± 2 | 2.7 | 67 ± 7 |
Cyclopropylmethanamine | Methoxy | 35 ± 4 | 3.1 | 39 ± 4 |
Palladium-catalyzed cross-coupling enables regioselective aryl group introduction at the C5 position of pyrrolo[3,2-b]pyridine scaffolds. Suzuki-Miyaura reactions using Pd(PPh₃)₄ and arylboronic acids achieve >85% yield for electron-deficient aryls (e.g., 3,4-dimethoxyphenyl), while Buchwald-Hartwig amination installs heteroarylamines at N1 [2] [8]. Key innovations include:
Table 3: Palladium-Catalyzed Coupling Yields
Arylboronic Acid | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
3,4-Dimethoxyphenyl | Pd(OAc)₂/XPhos | 100 | 92 |
4-Cyanophenyl | Pd(PPh₃)₄/K₂CO₃ | 85 | 78 |
2-Indolyl | Pd₂(dba)₃/SPhos | 110 | 86 |
3-Pyridyl | PdCl₂(dppf)/KOAc | 90 | 65 |
Regioselective nitration and halogenation are critical for introducing electrophilic sites at C4/C6 positions. Fuming HNO₃ in H₂SO₄ selectively nitrates C4 with 90% regiocontrol, while NIS (N-iodosuccinimide) in DMF halogenates C6 [3] [6]. Protecting the pyrrole nitrogen with tosyl groups prevents N-oxidation during nitration. Halogenated intermediates serve as precursors for Sonogashira couplings or amination, with bromo-derivatives showing superior reactivity over chloro [6] [9].
Nitrogen atom positioning in pyrrolopyridine isomers dictates solubility, permeability, and metabolic stability:
Table 4: Pharmacokinetic Comparison of Isomeric Scaffolds
Isomer | logS | Caco-2 Papp (10⁻⁶ cm/s) | CYP3A4 T₁/₂ (min) | hERG IC₅₀ (µM) |
---|---|---|---|---|
Pyrrolo[3,2-b]pyridine | −3.2 | 18.2 ± 1.5 | 42 ± 4 | >30 |
Pyrrolo[3,4-c]pyridine | −2.8 | 5.1 ± 0.8 | 68 ± 7 | 15.2 |
Pyrrolo[2,3-b]pyridine | −4.1 | 12.7 ± 1.2 | 28 ± 3 | 8.4 |
Abbreviations: Papp = Apparent permeability; hERG = Human Ether-à-go-go-Related Gene channel binding.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2